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Compound of Interest

Compound Name: 2-Phenoxyphenethylamine

Cat. No.: B040543 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-phenoxyphenethylamine. Due to the limited availability of public spectroscopic data for

this specific compound, this document outlines the expected data presentation, detailed

experimental protocols for acquiring such data, and a generalized workflow for spectroscopic

analysis. To serve as a valuable reference, spectroscopic data for the structurally related

compound, 2-phenylethylamine, is provided as an illustrative example.

Data Presentation
The following tables are structured to summarize the key quantitative data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-
phenoxyphenethylamine.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm Assignment

Data not available

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

Data not available

MS (Mass Spectrometry) Data

m/z Ratio Relative Intensity (%) Assignment

Data not available

Illustrative Spectroscopic Data: 2-Phenylethylamine
For reference, the following tables present the known spectroscopic data for the related

compound, 2-phenylethylamine.

¹H NMR Data for 2-Phenylethylamine

Solvent: CDCl₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.35 - 7.15 m 5H - Ar-H

2.98 t 2H 6.8 Ar-CH₂-CH₂-NH₂

2.75 t 2H 6.8 Ar-CH₂-CH₂-NH₂

1.15 s 2H - -NH₂

¹³C NMR Data for 2-Phenylethylamine

Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

139.9 Ar-C (quaternary)

128.4 Ar-CH

128.3 Ar-CH

126.1 Ar-CH

43.6 Ar-CH₂-CH₂-NH₂

39.2 Ar-CH₂-CH₂-NH₂

IR Spectroscopy Data for 2-Phenylethylamine
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3360, 3290 Medium N-H stretch (primary amine)

3080, 3060, 3020 Medium C-H stretch (aromatic)

2920, 2850 Medium C-H stretch (aliphatic)

1600, 1495, 1450 Medium to Strong C=C stretch (aromatic ring)

1585 Medium N-H bend (amine)

750, 700 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

MS (Mass Spectrometry) Data for 2-Phenylethylamine

m/z Ratio Relative Intensity (%) Assignment

121 10 [M]⁺ (Molecular Ion)

91 100 [C₇H₇]⁺ (Tropylium ion)

30 50 [CH₂NH₂]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of a

liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a

standard 5 mm NMR tube.[1] The choice of solvent is critical to avoid obscuring the analyte's

signals.[1]

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument consists

of a powerful magnet, a radiofrequency transmitter, and a detector.[2]
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Data Acquisition: The sample is placed in a strong magnetic field.[3] A radiofrequency pulse

is applied to excite the atomic nuclei (¹H or ¹³C).[2] As the nuclei relax, they emit

radiofrequency signals that are detected.[3] The resulting free induction decay (FID) is a

time-domain signal.

Data Processing: A Fourier transform is applied to the FID to convert it into a frequency-

domain spectrum, which shows the chemical shifts of the different nuclei.[2] The spectrum is

then phased, baseline-corrected, and referenced to an internal standard, typically

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

For Solids (Attenuated Total Reflectance - ATR): A small amount of the solid sample is

placed directly on the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is

applied to ensure good contact.

For Liquids: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Instrument Setup: The sample is placed in the path of the IR beam in an FTIR (Fourier

Transform Infrared) spectrometer.[4]

Data Acquisition: Infrared radiation is passed through the sample.[5] The molecules absorb

specific frequencies of IR radiation that correspond to the vibrational energies of their

chemical bonds.[4][5] The transmitted light is measured by a detector.

Data Processing: The instrument records an interferogram, which is then mathematically

converted into a spectrum of percent transmittance versus wavenumber (cm⁻¹).[4]

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer in various

ways, often coupled with a separation technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).[6] For direct analysis, a small amount of the sample is

introduced into the ion source.
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Ionization: The sample molecules are ionized. A common method for organic molecules is

Electron Ionization (EI), where a high-energy electron beam knocks an electron off the

molecule to form a molecular ion (M⁺).[7]

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-

to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z ratio.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z ratio. The peak with the highest m/z often corresponds to the

molecular ion, and other peaks represent fragments of the molecule.[7]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.youtube.com/watch?v=QLlLZLW47cE
https://www.youtube.com/watch?v=QLlLZLW47cE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Techniques

Data Processing & Interpretation

Final Output

Chemical Compound
(2-Phenoxyphenethylamine)

Dissolution in
Deuterated Solvent (NMR) Solid Sample Prep (IR) Solution for Infusion (MS)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Fourier Transform
& Referencing

Interferogram to
Spectrum Conversion Generate Mass Spectrum

Structural Elucidation
& Functional Group ID

Technical Report with
Data Tables & Spectra

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b040543?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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